molecular formula C10H12N2O3 B1363642 L-4-Carbamoylphenylalanine CAS No. 223593-04-2

L-4-Carbamoylphenylalanine

Cat. No.: B1363642
CAS No.: 223593-04-2
M. Wt: 208.21 g/mol
InChI Key: OZVAXCWACWDNIQ-QMMMGPOBSA-N
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Description

L-4-Carbamoylphenylalanine, also known as (2S)-2-amino-3-[4-(aminocarbonyl)phenyl]propanoic acid, is a derivative of the amino acid phenylalanine. It is characterized by the presence of a carbamoyl group attached to the phenyl ring of phenylalanine. This compound has a molecular formula of C10H12N2O3 and a molecular weight of 208.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-4-Carbamoylphenylalanine can be synthesized through various synthetic routesThe protecting groups are then removed to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation processes. Recombinant strains of Escherichia coli are engineered to overproduce phenylalanine, which is then chemically modified to introduce the carbamoyl group. This method is advantageous due to its cost-effectiveness and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

L-4-Carbamoylphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

L-4-Carbamoylphenylalanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving protein synthesis and enzyme activity.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is employed in the production of various biochemical products

Mechanism of Action

The mechanism of action of L-4-Carbamoylphenylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The carbamoyl group can also interact with other molecules, affecting their function and activity .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-3-(4-carbamoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVAXCWACWDNIQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376132
Record name L-4-Carbamoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223593-04-2
Record name L-4-Carbamoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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